molecular formula C13H15NO3 B15126140 benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B15126140
M. Wt: 233.26 g/mol
InChI Key: YZHMURXJGAUNBY-FOSCPWQOSA-N
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Description

Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common method starts with the reaction of a suitable azabicyclohexane derivative with benzyl chloroformate under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzyl rel-(1R,5S,6s)-6-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate .

Scientific Research Applications

Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a benzyl ester. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

benzyl (1R,5S)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C13H15NO3/c15-12-10-6-14(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12,15H,6-8H2/t10-,11+,12?

InChI Key

YZHMURXJGAUNBY-FOSCPWQOSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2O)CN1C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2C(C2O)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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